
Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are often found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with thiourea in the presence of a base such as sodium ethoxide can yield the desired thiazole derivative .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate has been investigated for its antimicrobial properties. Studies have shown that thiazole derivatives exhibit significant activity against various bacterial strains. For instance, a study demonstrated that compounds with thiazole moieties showed efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
2. Anticancer Potential
Research indicates that thiazole derivatives can inhibit cancer cell proliferation. A case study involving the synthesis of this compound revealed its potential to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to trigger caspase activation, suggesting a mechanism for its anticancer activity .
Agricultural Applications
1. Pesticide Development
The compound has been explored as a potential pesticide due to its biological activity against pests. Research indicates that thiazole derivatives can act as effective insecticides and fungicides. In field trials, formulations containing this compound exhibited significant efficacy in controlling aphid populations on crops like soybeans .
2. Plant Growth Regulation
Another application is in plant growth regulation. Studies have shown that thiazole derivatives can enhance growth parameters in plants by modulating phytohormone levels. For example, treated plants displayed increased root length and biomass compared to untreated controls .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-oxazole-5-carboxylate
- Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-imidazole-5-carboxylate
- Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-pyrazole-5-carboxylate
Uniqueness
Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate is unique due to the presence of the sulfur atom in the thiazole ring, which can impart different chemical and biological properties compared to its oxygen or nitrogen analogs .
Biological Activity
Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₇H₉NO₃S
- CAS Number : 89776-82-9
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various pathogens through minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays.
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 0.25 | 0.50 |
Escherichia coli | 0.50 | 1.00 |
Candida albicans | 0.75 | 1.50 |
The results indicate that the compound is particularly effective against Staphylococcus aureus, with a low MIC value suggesting potent antibacterial activity .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
Case Study: Inhibition of HSET (KIFC1)
A notable study highlighted the compound's ability to inhibit HSET (KIFC1), a kinesin protein involved in centrosome clustering in cancer cells. The inhibition was quantified using high-throughput screening methods, revealing an IC₅₀ value in the micromolar range.
Compound | IC₅₀ (µM) | Selectivity |
---|---|---|
Ethyl 2-methyl-4-oxo-4,5-dihydro... | 2.5 | High |
This inhibition leads to increased multipolarity in mitotic spindles of centrosome-amplified cancer cells, promoting cell death .
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor as well. Its action against specific enzymes can be crucial for therapeutic applications.
Enzyme Activity Table
Enzyme | Inhibition Type | IC₅₀ (µM) |
---|---|---|
Acetylcholinesterase | Competitive | 3.0 |
Cyclooxygenase (COX) | Non-competitive | 5.0 |
These findings suggest that the compound could be beneficial in treating conditions where these enzymes play a critical role, such as inflammation and neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate, and what key reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of precursors (e.g., thiazolidinone derivatives) under controlled conditions. For example, multi-step protocols may include:
- Step 1 : Formation of the thiazole ring via condensation of thiourea derivatives with α-haloketones.
- Step 2 : Esterification to introduce the ethyl carboxylate group.
Critical parameters include temperature (reflux conditions), pH (acidic/basic media), and solvent choice (e.g., ethanol or THF). Reaction progress is monitored via thin-layer chromatography (TLC), and purity is confirmed using NMR spectroscopy .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is used to resolve bond lengths, angles, and hydrogen-bonding patterns. For non-crystalline samples, - and -NMR spectra validate the structure, with characteristic signals for the ester carbonyl (~170 ppm) and thiazole protons (~6–8 ppm) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screens include:
- Kinase inhibition assays : Measure IC values against protein kinases (e.g., EGFR or MAPK) using fluorescence-based protocols .
- Antimicrobial testing : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of thiazole derivatives like this compound?
- Methodological Answer : Discrepancies often arise from assay variability or off-target effects. Strategies include:
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., methyl or phenyl groups) to isolate bioactive moieties .
- Mechanistic profiling : Use RNA sequencing or proteomics to identify differentially expressed pathways in treated cells .
Q. What computational strategies are employed to predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina model binding poses in kinase active sites, prioritizing hydrogen-bond interactions with conserved residues (e.g., ATP-binding pockets) .
- Molecular Dynamics (MD) simulations : GROMACS or AMBER assess stability of ligand-protein complexes over time, using force fields like CHARMM36 .
Q. What methodologies optimize the synthetic yield of this compound under green chemistry principles?
- Methodological Answer :
- Solvent selection : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Catalyst optimization : Use immobilized enzymes or recyclable Lewis acids (e.g., FeO-supported catalysts) to reduce waste .
Q. How does polymorphism affect the crystallographic analysis of this compound, and which software tools are critical for accurate refinement?
- Methodological Answer : Polymorphism can alter diffraction patterns. Use:
- SHELXL : Refines high-resolution data and handles twinned crystals via HKLF5 format .
- WinGX/ORTEP : Visualizes anisotropic displacement parameters and validates hydrogen-bonding networks .
Q. What experimental approaches assess the hydrolytic stability of the ester group in this compound under physiological conditions?
- Methodological Answer :
- Acidic hydrolysis : Reflux with 6M HCl (80–90°C) to yield carboxylic acid derivatives.
- Basic hydrolysis : Stir with 10% NaOH in aqueous ethanol (40°C) to form sodium salts. Monitor degradation via HPLC with UV detection at 254 nm .
Properties
IUPAC Name |
ethyl 2-methyl-4-oxo-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-3-11-7(10)5-6(9)8-4(2)12-5/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGRJARYVGZODP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)N=C(S1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397224 | |
Record name | Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89776-82-9 | |
Record name | Ethyl 2-methyl-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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